Critical Intermediate for MRTX1133: The KRAS G12D Inhibitor Clinical Candidate
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is the unequivocally documented and patented synthetic intermediate for MRTX1133 , a clinical-stage non-covalent KRAS G12D inhibitor. In contrast, closely related analogs, such as the 4,7-dichloro-8-fluoro derivative (CAS 2454396-94-0), lack the third chlorine at the 2-position, which is essential for the specific sequence of functional group manipulations required to install the full MRTX1133 pharmacophore as detailed in the Mirati Therapeutics patent [1].
| Evidence Dimension | Applicability as a direct intermediate for MRTX1133 synthesis |
|---|---|
| Target Compound Data | Confirmed as the key pyridopyrimidine building block in the synthesis of MRTX1133 (Phase 1/2 clinical candidate) |
| Comparator Or Baseline | 4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-94-0) |
| Quantified Difference | The dichloro analog lacks the C2 chlorine atom, preventing the correct sequence of derivatizations to yield the final MRTX1133 molecule |
| Conditions | Comparative structural analysis based on patented synthetic routes in WO2023018809A1 [1] |
Why This Matters
For procurement in drug discovery, using the exact, patent-validated intermediate eliminates synthetic route re-engineering, which is a critical risk factor for project delays and intellectual property complications.
- [1] Mirati Therapeutics. WO2023018809A1: Heterocyclic compounds and methods of use. World Intellectual Property Organization, 2023. View Source
